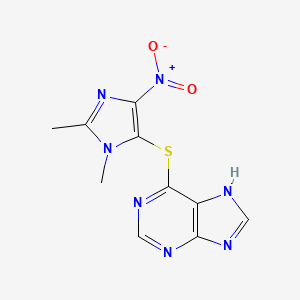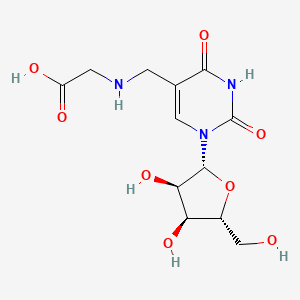
N,N-Bis(alpha-iodoacetyl)-2,2'-dithiobis(ethylamine)
Descripción general
Descripción
N,N-Bis(alpha-iodoacetyl)-2,2’-dithiobis(ethylamine) is a bifunctional thiol-reactive compound. It is designed for labeling proteins that contain two suitably disposed cysteine residues. This compound is particularly useful in biochemical research for studying protein structures and functions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Bis(alpha-iodoacetyl)-2,2’-dithiobis(ethylamine) typically involves the reaction of 2,2’-dithiobis(ethylamine) with iodoacetic acid or its derivatives. The reaction is carried out under mild conditions to avoid decomposition of the product. The general steps include:
- Dissolving 2,2’-dithiobis(ethylamine) in a suitable solvent such as dimethylformamide.
- Adding iodoacetic acid or its derivative to the solution.
- Stirring the reaction mixture at room temperature or slightly elevated temperatures.
- Purifying the product using techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of N,N-Bis(alpha-iodoacetyl)-2,2’-dithiobis(ethylamine) follows similar synthetic routes but on a larger scale. The process involves:
- Using industrial-grade solvents and reagents.
- Employing large-scale reactors for the synthesis.
- Implementing purification methods such as large-scale chromatography or crystallization.
- Ensuring quality control through rigorous testing and analysis.
Análisis De Reacciones Químicas
Types of Reactions
N,N-Bis(alpha-iodoacetyl)-2,2’-dithiobis(ethylamine) primarily undergoes substitution reactions due to the presence of iodoacetyl groups. These reactions include:
Nucleophilic Substitution: The iodoacetyl groups can be substituted by nucleophiles such as thiols, amines, or hydroxyl groups.
Reduction: The disulfide bond in the compound can be reduced to form two thiol groups.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include thiols (e.g., cysteine), amines, and hydroxyl-containing compounds. The reactions are typically carried out in aqueous or organic solvents at room temperature.
Reduction: Reducing agents such as dithiothreitol or tris(2-carboxyethyl)phosphine are used to reduce the disulfide bond. The reactions are performed under mild conditions to prevent degradation of the product.
Major Products Formed
Nucleophilic Substitution: The major products are the substituted derivatives of N,N-Bis(alpha-iodoacetyl)-2,2’-dithiobis(ethylamine), where the iodoacetyl groups are replaced by nucleophiles.
Reduction: The major product is the reduced form of the compound, containing two thiol groups.
Aplicaciones Científicas De Investigación
N,N-Bis(alpha-iodoacetyl)-2,2’-dithiobis(ethylamine) has several applications in scientific research:
Chemistry: Used as a reagent for the modification of thiol-containing compounds and for studying disulfide bond formation and cleavage.
Biology: Employed in protein labeling and cross-linking studies to investigate protein-protein interactions and protein structure.
Medicine: Utilized in the development of diagnostic tools and therapeutic agents targeting thiol-containing biomolecules.
Industry: Applied in the synthesis of specialized chemicals and materials that require thiol-reactive functionalities.
Mecanismo De Acción
The mechanism of action of N,N-Bis(alpha-iodoacetyl)-2,2’-dithiobis(ethylamine) involves the reactivity of its iodoacetyl groups with thiol groups in proteins or other biomolecules. The compound forms covalent bonds with thiol groups, leading to the modification or cross-linking of the target molecules. This reactivity is crucial for its applications in protein labeling and cross-linking studies.
Comparación Con Compuestos Similares
Similar Compounds
N,N’-Bis[2-(iodoacetamido)ethyl]-N,N’-dimethylrhodamine: A thiol-reactive bifunctional rhodamine dye designed for two-site labeling of proteins containing two suitably disposed cysteine residues.
N-Primary-amine tetrapeptide-catalyzed highly asymmetric Michael addition compounds: These compounds are used in asymmetric synthesis and have applications in synthetic and medicinal chemistry.
Uniqueness
N,N-Bis(alpha-iodoacetyl)-2,2’-dithiobis(ethylamine) is unique due to its specific design for labeling and cross-linking thiol-containing biomolecules. Its bifunctional nature allows it to form covalent bonds with two thiol groups, making it highly effective for studying protein structures and interactions.
Propiedades
IUPAC Name |
2-iodo-N-[2-[2-[(2-iodoacetyl)amino]ethyldisulfanyl]ethyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14I2N2O2S2/c9-5-7(13)11-1-3-15-16-4-2-12-8(14)6-10/h1-6H2,(H,11,13)(H,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STPVSTIWFFFMMN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CSSCCNC(=O)CI)NC(=O)CI | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14I2N2O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10230154 | |
| Record name | N,N-Bis(alpha-iodoacetyl)-2,2'-dithiobis(ethylamine) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10230154 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
488.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
80214-56-8 | |
| Record name | N,N-Bis(alpha-iodoacetyl)-2,2'-dithiobis(ethylamine) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080214568 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N,N-Bis(alpha-iodoacetyl)-2,2'-dithiobis(ethylamine) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10230154 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















